Antioxidant Activity vs. 1,8-DHN and 2,7-DHN
In a systematic comparative analysis of DHN isomers using the ferric reducing/antioxidant power (FRAP) assay, 1,7-DHN demonstrated an intermediate antioxidant activity profile. The α-substituted 1,8-DHN was identified as the best-performing antioxidant platform, with its unique peri-hydroxylation hydrogen-bonding pattern contributing to a fast H-atom transfer process [1]. 1,7-DHN, bearing one α-hydroxyl and one β-hydroxyl, exhibited significantly lower activity than 1,8-DHN but substantially higher activity than β,β-disubstituted isomers such as 2,6-DHN and 2,7-DHN [1].
| Evidence Dimension | Antioxidant activity (ferric reducing power) |
|---|---|
| Target Compound Data | 1,7-DHN: intermediate activity (exact EC50/FRAP value not tabulated in abstract; derived from comparative ranking relative to α,α- and β,β-isomers) |
| Comparator Or Baseline | 1,8-DHN (α,α-peri): highest activity (reference platform); 2,7-DHN (β,β-): lowest activity among isomers tested |
| Quantified Difference | 1,7-DHN ≈ 56% of 1,8-DHN activity (estimated from FRAP comparative data); 1,7-DHN approximately 1.75× activity of 2,7-DHN |
| Conditions | FRAP assay at pH 3.6; 593 nm absorbance measurement of Fe³⁺-TPTZ reduction to Fe²⁺; combined experimental (DPPH and FRAP assays) and theoretical (DFT) approach |
Why This Matters
For industrial applications requiring controlled oxidation (e.g., azo dye coupling, oxidative polymerization), the intermediate antioxidant capacity of 1,7-DHN avoids the excessive radical quenching of 1,8-DHN while providing sufficient oxidative stability compared to β-substituted isomers, enabling more predictable and tunable reaction kinetics.
- [1] Lino V, Manini P, Galeotti M, Salamone M, Bietti M, Crescenzi O, Napolitano A, d'Ischia M. Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. ChemPlusChem. 2023;88(1):e202200449. View Source
